N-(2,6-Dichlorophenyl)benzofuran-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2/c16-10-5-3-6-11(17)14(10)18-15(19)13-8-9-4-1-2-7-12(9)20-13/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFELCTQQRPVVJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 2,6 Dichlorophenyl Benzofuran 2 Carboxamide
Established Synthetic Pathways to the Benzofuran-2-carboxamide (B1298429) Core
The benzofuran-2-carboxamide scaffold is a common motif in medicinal chemistry, and its synthesis relies on robust and versatile chemical reactions. The construction is conceptually divided into the formation of the bicyclic benzofuran (B130515) ring system and the subsequent installation of the carboxamide linkage.
The formation of the benzofuran ring, a fused system of benzene (B151609) and furan (B31954), can be achieved through various cyclization strategies. These methods often involve the intramolecular cyclization of appropriately substituted phenolic precursors. Common and effective strategies include:
Acid-Catalyzed Cyclizations : These represent some of the most traditional methods, often involving the dehydration of intermediates derived from phenols and α-haloketones or related species. rsc.org
Transition-Metal Catalyzed Cyclizations : Modern organic synthesis heavily relies on transition metals, particularly palladium, to forge complex ring systems. Key methodologies include:
Sonogashira Coupling followed by Cyclization : The coupling of o-iodophenols with terminal alkynes, catalyzed by palladium and copper, yields intermediates that can undergo intramolecular cyclization to form the benzofuran ring. acs.orgnih.gov
Heck-Type Cyclizations : Intramolecular Heck reactions provide another powerful route for the formation of the furan ring portion of the scaffold. nih.gov
Radical and Photocyclizations : These methods offer alternative pathways to the benzofuran core under specific reaction conditions. nih.gov
Tandem Reactions : More advanced strategies involve cascade or tandem reactions where multiple bonds are formed in a single operation, leading to a rapid assembly of the benzofuran skeleton. mdpi.com
A summary of prevalent benzofuran synthesis strategies is presented below.
| Synthesis Strategy | Typical Precursors | Key Reagents/Catalysts | Reference |
| Acid-Catalyzed Cyclization | Phenols, α-haloketones | Strong acids (e.g., H₂SO₄, PPA) | rsc.org |
| Sonogashira/Cyclization | o-Iodophenols, Terminal alkynes | Pd complexes (e.g., Pd(PPh₃)₂Cl₂), CuI | acs.org |
| Intramolecular Heck Reaction | Substituted styrenes | Pd complexes (e.g., Pd(OAc)₂) | nih.gov |
| Intramolecular Wittig Reaction | Phenolic esters | Wittig reagents | nih.gov |
The formation of the amide bond is one of the most fundamental and frequently performed reactions in organic chemistry. The direct reaction between a carboxylic acid (like benzofuran-2-carboxylic acid) and an amine is generally unfavorable due to a competing acid-base reaction that deactivates the amine nucleophile. chemistrysteps.com Therefore, activation of the carboxylic acid is necessary.
Common techniques include:
Conversion to Acid Chlorides : The carboxylic acid is first converted to a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. niscair.res.in The resulting benzofuran-2-carbonyl chloride can then readily react with an amine in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to form the amide. khanacademy.org
Use of Coupling Reagents : A wide array of coupling agents are available to facilitate direct amide bond formation from carboxylic acids and amines at room temperature. These reagents activate the carboxylic acid in situ. Prominent examples include:
Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. chemistrysteps.comjocpr.com These reactions are often run with additives like 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. nih.gov
Phosphonium and Uronium Salts : Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective but are often reserved for more challenging couplings. nih.gov
| Amidation Method | Activating Agent | Typical Conditions | Byproducts | Reference |
| Acid Chloride Route | Thionyl Chloride (SOCl₂) | Two steps: 1. Heat with SOCl₂ 2. Amine, base, inert solvent | SO₂, HCl | niscair.res.inkhanacademy.org |
| Carbodiimide Coupling | EDC or DCC | One-pot, room temp, inert solvent, often with HOBt/DMAP | Substituted ureas | chemistrysteps.comnih.gov |
Targeted Synthesis of N-(2,6-Dichlorophenyl)benzofuran-2-carboxamide
The targeted synthesis of this compound logically follows a two-step sequence starting from the commercially available benzofuran-2-carboxylic acid. This approach involves the activation of the carboxylic acid followed by its reaction with 2,6-dichloroaniline (B118687).
A reliable and scalable synthesis of the title compound involves the formation of the acid chloride as an intermediate.
Acid Chloride Formation : Benzofuran-2-carboxylic acid is reacted with an excess of thionyl chloride (SOCl₂), which also serves as the solvent. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. The mixture is typically heated under reflux until the evolution of gaseous byproducts (SO₂ and HCl) ceases, indicating the completion of the reaction. Excess thionyl chloride is then removed under reduced pressure to yield the crude benzofuran-2-carbonyl chloride.
Amide Coupling : The crude acid chloride is dissolved in an inert aprotic solvent such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF). The solution is cooled in an ice bath before the dropwise addition of a solution containing 2,6-dichloroaniline and a tertiary amine base, like triethylamine (Et₃N). The base is crucial for scavenging the HCl generated during the reaction. The reaction is typically stirred at low temperature and then allowed to warm to room temperature to ensure completion.
Optimization of this process would involve fine-tuning the reaction times, temperatures, and stoichiometry to maximize the yield and minimize the formation of impurities. The purity of the starting materials, particularly the 2,6-dichloroaniline, is critical for achieving a high-purity final product.
Following the reaction, a standard aqueous workup procedure is employed. The reaction mixture is typically diluted with the organic solvent and washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess triethylamine and any unreacted 2,6-dichloroaniline, followed by a wash with saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine. The organic layer is then dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated in vacuo.
The resulting crude solid is then purified. The two most common methods are:
Recrystallization : This is often the preferred method for purification on a larger scale if a suitable solvent system can be identified. Slow evaporation from a saturated solution in a solvent like ethanol (B145695) has proven effective for structurally similar compounds. nih.gov
Column Chromatography : For smaller scales or when recrystallization is ineffective, purification via silica (B1680970) gel column chromatography using a gradient of nonpolar and polar solvents (e.g., hexanes and ethyl acetate) is a standard and effective technique.
Exploration of Structural Analogs and Derivatives
The this compound scaffold can be readily modified at several positions to generate a library of structural analogs for structure-activity relationship (SAR) studies. nih.govrsc.org Research has explored modifications on both the benzofuran ring system and the N-phenyl substituent.
Modification of the Benzofuran Ring :
C3-Position : The C3 position of the benzofuran ring can be functionalized, for example, through palladium-catalyzed C-H arylation reactions prior to the final amide coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents. nih.govdiva-portal.org
Benzene Ring Substitution : Substituents such as methoxy (B1213986) groups can be incorporated onto the benzene portion of the benzofuran core. For instance, a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives has been synthesized and evaluated for biological activity. researchgate.net
Modification of the N-Phenyl Group : The primary route for creating analogs involves using different substituted anilines in the final amide coupling step. By replacing 2,6-dichloroaniline with other anilines bearing various electronic and steric substituents (e.g., methyl, hydroxyl, amino groups at different positions), a diverse set of N-aryl benzofuran-2-carboxamides can be generated. researchgate.net
Modification of the Carboxamide Linker : While less common, the amide linker itself can be altered, for example, by synthesizing thioamides or other bioisosteres.
The table below illustrates examples of synthesized structural analogs based on the benzofuran-2-carboxamide core.
| Analog Type | Point of Variation | Example Substituent | Synthetic Strategy | Reference |
| C3-Substituted | Benzofuran C3-Position | Phenyl, Thienyl | Pd-catalyzed C-H arylation | nih.govdiva-portal.org |
| C7-Substituted | Benzofuran C7-Position | Methoxy | Use of substituted salicylaldehyde (B1680747) precursor | researchgate.net |
| N-Aryl Varied | N-Phenyl Ring | 2-Methylphenyl, 3-Hydroxyphenyl | Coupling with corresponding substituted aniline (B41778) | researchgate.net |
Synthesis of N-Aryl Substituent Variations
The introduction of diverse N-aryl groups, including the 2,6-dichlorophenyl moiety, onto the benzofuran-2-carboxamide scaffold can be efficiently achieved through a transamidation process. nih.gov This method typically follows the initial construction of a C3-substituted benzofuran core. A common strategy begins with the coupling of benzofuran-2-carboxylic acid with a directing group, such as 8-aminoquinoline (B160924) (8-AQ). chemrxiv.org The resulting amide then undergoes a palladium-catalyzed C-H arylation at the C3 position. nih.govdiva-portal.org
The final and crucial step for generating N-aryl variations is the transamidation reaction. This process involves two steps:
Activation: The 8-AQ amide is activated by reacting it with an agent like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). chemrxiv.org This forms a reactive N-acyl-Boc-carbamate intermediate. nih.govchemrxiv.org
Aminolysis: The activated intermediate is then treated with a desired amine nucleophile. chemrxiv.org In the case of synthesizing the title compound, 2,6-dichloroaniline would be used. This aminolysis step proceeds efficiently, often at mild temperatures and without the need for an additional catalyst, to yield the final N-aryl benzofuran-2-carboxamide product. chemrxiv.org
This transamidation protocol is highly versatile and allows for the synthesis of a library of compounds with different N-aryl substituents by simply varying the amine used in the aminolysis step. chemrxiv.org
Table 1: Examples of Amines for Transamidation to Generate N-Substituted Benzofuran-2-Carboxamide Derivatives chemrxiv.org
| Entry | Amine Nucleophile | Resulting N-Substituent |
| 1 | Benzyl amine | Benzyl |
| 2 | Piperonylamine | Piperonyl |
| 3 | Pyrrolidine | Pyrrolidin-1-yl |
| 4 | 2,6-Dichloroaniline | 2,6-Dichlorophenyl |
Modifications of the Benzofuran Core
A primary strategy for modifying the benzofuran core of this compound is through palladium-catalyzed C-H functionalization, specifically at the C3 position. nih.govnih.gov This approach is highly modular, enabling the introduction of a wide range of aryl and heteroaryl substituents onto the benzofuran scaffold before the final transamidation step that installs the N-(2,6-dichlorophenyl) group. nih.govdiva-portal.org
The general procedure involves the reaction of an N-(quinolin-8-yl)benzofuran-2-carboxamide substrate with an aryl iodide in the presence of a palladium catalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), and a silver salt like silver acetate (AgOAc). nih.govmdpi.com This reaction allows for the formation of a C-C bond at the C3 position of the benzofuran ring. nih.gov
The scope of this C-H arylation is broad, accommodating various substituted aryl iodides. chemrxiv.org Electron-donating groups on the aryl iodide generally lead to higher yields. chemrxiv.org However, aryl iodides with halogens and even ester or keto groups are also well-tolerated, demonstrating the robustness of this methodology for creating a diverse library of C3-functionalized benzofuran precursors. chemrxiv.orgmdpi.com Additionally, modifications can be made to the starting benzofuran substrate itself, such as the inclusion of methoxy or chloro substituents on the benzene ring of the benzofuran core. chemrxiv.org
Table 2: Scope of C-H Arylation for C3-Modification of the Benzofuran Core chemrxiv.orgmdpi.com
| Entry | Benzofuran Substrate (at C2) | Aryl Iodide | C3-Substituent Introduced |
| 1 | N-(quinolin-8-yl)carboxamide | 4-Iodoanisole | 4-Methoxyphenyl |
| 2 | N-(quinolin-8-yl)carboxamide | Iodobenzene | Phenyl |
| 3 | N-(quinolin-8-yl)carboxamide | 1-Chloro-4-iodobenzene | 4-Chlorophenyl |
| 4 | N-(quinolin-8-yl)carboxamide | 2-Iodonaphthalene | Naphthalen-2-yl |
| 5 | N-(quinolin-8-yl)carboxamide | Methyl 4-iodobenzoate | 4-(Methoxycarbonyl)phenyl |
| 6 | 5-Chloro-N-(quinolin-8-yl)carboxamide | 4-Iodoanisole | 4-Methoxyphenyl |
Introduction of Linkers and Functional Groups
The introduction of linkers and specific functional groups to the this compound structure can be achieved by strategically designing the building blocks used in the synthesis.
Via C3-Arylation: The C-H arylation methodology is a powerful tool for installing functionalized moieties on the benzofuran core. nih.gov By choosing an aryl iodide that already contains a linker or a desired functional group, this functionality can be directly incorporated at the C3 position. For instance, using an aryl iodide with an ester group (e.g., methyl 4-iodobenzoate) results in a C3-aryl substituent bearing a functional handle that can be used for further chemical transformations. mdpi.com
Via N-Aryl Substituent: The transamidation step offers another opportunity to introduce functionality. chemrxiv.org While the primary focus here is this compound, the use of different aniline derivatives bearing linkers or protected functional groups in the aminolysis step would lead to corresponding derivatives.
Via the Benzofuran Ring: It is also possible to start with a functionalized benzofuran-2-carboxylic acid. For example, benzofuran precursors with substituents such as halogens or hydroxyl groups at various positions (e.g., 4, 5, 6, or 7) can serve as starting materials. rsc.org These groups can act as handles for introducing linkers or other functionalities through subsequent reactions like cross-coupling or etherification. The presence of electron-withdrawing groups on the benzofuran ring has been noted to influence the properties of the resulting compounds. rsc.org
This multi-faceted approach allows for the strategic placement of linkers and functional groups on different parts of the molecule—the C3 position, the N-aryl ring, or the benzofuran core—enabling the synthesis of a highly diverse range of derivatives for various applications.
Advanced Structural Analysis and Conformational Studies of N 2,6 Dichlorophenyl Benzofuran 2 Carboxamide and Its Derivatives
X-ray Crystallographic Analysis for Solid-State Conformation
X-ray crystallography stands as a definitive method for determining the precise atomic arrangement within a crystalline solid, offering unparalleled insights into molecular geometry, packing, and intermolecular forces. eurjchem.com While the specific crystal structure of N-(2,6-Dichlorophenyl)benzofuran-2-carboxamide is not publicly available, analysis of closely related structures, such as N-(2,6-Dichlorophenyl)-4-methylbenzamide, provides a robust model for its solid-state conformation. nih.govresearchgate.net
In the crystalline state, molecules of N-(2,6-Dichlorophenyl)-substituted amides are often organized through a network of intermolecular interactions. A predominant feature in the crystal lattice of the analogous N-(2,6-Dichlorophenyl)-4-methylbenzamide is the formation of hydrogen bonds. Specifically, intermolecular N—H⋯O hydrogen bonds link adjacent molecules, creating chains that propagate throughout the crystal. nih.govresearchgate.net This type of interaction is a critical factor in the stabilization of the crystal packing.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Geometry |
| Hydrogen Bond | N-H | C=O | 2.0 - 2.2 | Linear or near-linear |
| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 | Parallel-displaced or T-shaped |
| van der Waals | Various atoms | Various atoms | Sum of van der Waals radii | Non-directional |
The conformation of this compound is largely defined by the dihedral angles around its key rotatable bonds. The steric hindrance imposed by the two chlorine atoms in the ortho positions of the phenyl ring significantly influences the relative orientation of the aromatic systems.
In the analogue N-(2,6-Dichlorophenyl)-4-methylbenzamide, the two aromatic rings are observed to be nearly orthogonal to each other, with a dihedral angle of approximately 79.7°. nih.govresearchgate.net This twisted conformation is a direct consequence of the bulky chlorine substituents. The central amide core (–NH—C(=O)–) in this analogue is nearly coplanar with the benzoyl ring. nih.govresearchgate.net A similar twisted conformation is observed in N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, where the dihedral angle between the two aromatic rings is 70.68°. nih.gov
The orientation of the anilino ring with respect to the amide core is also a key structural feature. For N-(2,6-Dichlorophenyl)-4-methylbenzamide, the torsion angles C2—C1—N1—C7 and C6—C1—N1—C7 are reported to be 105.8° and -74.5°, respectively. researchgate.net These values highlight the non-planar relationship between the dichlorophenyl ring and the amide linkage, a feature that is expected to be conserved in this compound.
| Compound | Dihedral Angle between Aromatic Rings (°) | Reference |
| N-(2,6-Dichlorophenyl)-4-methylbenzamide | 79.7 | nih.govresearchgate.net |
| N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | 70.68 | nih.gov |
Advanced Spectroscopic Characterization for Solution-State Conformation and Electronic Structure
While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques offer valuable information about its conformation and electronic properties in solution.
High-resolution NMR spectroscopy is a powerful tool for elucidating the molecular structure and stereochemistry of organic compounds in solution. Both ¹H and ¹³C NMR are instrumental in confirming the successful synthesis and structural integrity of this compound and its derivatives. mdpi.com
The chemical shifts observed in the ¹H NMR spectrum provide information about the electronic environment of the protons. For instance, the protons on the benzofuran (B130515) and dichlorophenyl rings would appear in the aromatic region of the spectrum, with their precise chemical shifts and coupling patterns revealing their substitution patterns. The amide proton (N-H) typically appears as a broad singlet, and its chemical shift can be sensitive to solvent and temperature.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton of the molecule. The chemical shift of the carbonyl carbon of the amide group is particularly characteristic. The signals for the carbons in the aromatic rings can also be assigned based on their electronic environment and through the use of two-dimensional NMR techniques.
| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |
| ¹H | Aromatic (Benzofuran, Dichlorophenyl) | 7.0 - 8.5 |
| ¹H | Amide (N-H) | 8.0 - 10.0 |
| ¹³C | Carbonyl (C=O) | 160 - 170 |
| ¹³C | Aromatic | 110 - 160 |
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule, providing a fingerprint of its functional groups. surfacesciencewestern.com
In the FT-IR spectrum of a compound like this compound, characteristic absorption bands are expected for the N-H and C=O stretching vibrations of the amide group. The N-H stretching vibration typically appears as a sharp band in the region of 3300-3500 cm⁻¹, while the C=O stretching (Amide I band) is a strong absorption usually found between 1630 and 1680 cm⁻¹. mdpi.com The C-N stretching and N-H bending vibrations (Amide II band) are also observable in the fingerprint region. mdpi.com
FT-Raman spectroscopy provides complementary information, as the selection rules for Raman scattering are different from those for IR absorption. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. Therefore, the C-Cl stretching vibrations of the dichlorophenyl ring and the vibrations of the benzofuran ring system would be readily observable in the FT-Raman spectrum.
| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |
| N-H Stretch | Amide | 3300 - 3500 |
| C=O Stretch (Amide I) | Amide | 1630 - 1680 |
| N-H Bend (Amide II) | Amide | 1515 - 1570 |
| C-Cl Stretch | Dichlorophenyl | 600 - 800 |
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The chromophores in this compound, namely the benzofuran and dichlorophenyl ring systems, are expected to give rise to characteristic absorption bands in the UV region.
Computational Chemistry and Mechanistic Predictions
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. Calculations at this level of theory, often using basis sets like B3LYP/6-311+G(d,p), allow for the optimization of the molecular geometry and the determination of various electronic and reactivity descriptors.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Character
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
For benzofuran (B130515) derivatives, the HOMO is typically localized on the electron-rich benzofuran ring system, while the LUMO may be distributed across the carboxamide linker and the dichlorophenyl ring. This spatial separation of the HOMO and LUMO indicates the potential for intramolecular charge transfer (ICT) upon electronic excitation. This ICT character is a key feature influencing the molecule's photophysical properties and its interactions with biological targets. The energies of these orbitals can be used to calculate global reactivity descriptors, which quantify the molecule's response to chemical reactions.
Table 1: Key Quantum Chemical Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron. |
| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Potential (μ) | -(I + A) / 2 | Represents the escaping tendency of electrons. |
| Electrophilicity Index (ω) | μ2 / 2η | Measures the propensity to accept electrons. |
Electrostatic Potential Surface Mapping for Interaction Site Identification
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution of a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values.
Red Regions: Indicate negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack. For N-(2,6-Dichlorophenyl)benzofuran-2-carboxamide, these regions are typically located around the oxygen atom of the carbonyl group and the oxygen atom of the benzofuran ring.
Blue Regions: Indicate positive electrostatic potential, electron-deficient areas, and are susceptible to nucleophilic attack. These are often found around the hydrogen atom of the amide (N-H) group.
Green Regions: Represent neutral or near-zero potential.
The MEP map provides a visual guide to the molecule's reactivity and its potential non-covalent interactions, such as hydrogen bonding, which are critical for ligand-receptor binding.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
In this compound, significant delocalization is expected between the lone pair orbitals of the oxygen and nitrogen atoms and the antibonding π* orbitals of the aromatic rings and the carbonyl group. For instance, interactions like n(O) → π(C=C) and n(N) → π(C=O) contribute to the stabilization of the molecule by spreading electron density over the conjugated system. A higher E(2) value for a given donor-acceptor interaction signifies a greater degree of electron delocalization and a more significant contribution to the molecular stability.
Molecular Docking and Molecular Dynamics Simulations
Ligand-Target Binding Pose Prediction and Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation, or "pose," of a ligand when bound to a specific protein target. For benzofuran-carboxamide derivatives, docking studies have been employed to elucidate their binding modes within the active sites of various enzymes.
In a typical docking simulation, this compound would be placed in the binding pocket of a target protein. The simulation would then explore various conformations and orientations of the ligand, scoring them based on factors like intermolecular forces, electrostatic compatibility, and geometric complementarity. The results can reveal key interactions, such as:
Hydrogen Bonds: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor, forming crucial interactions with amino acid residues like Arg or Cys in the active site.
Hydrophobic Interactions: The benzofuran and dichlorophenyl rings can engage in hydrophobic or π-π stacking interactions with nonpolar residues of the protein.
Halogen Bonds: The chlorine atoms on the phenyl ring may also participate in halogen bonding, a specific type of non-covalent interaction.
These predicted interactions provide a structural basis for the molecule's biological activity and can guide the design of more potent analogues.
Binding Affinity Estimation and Conformational Dynamics in Biological Contexts
While docking predicts the binding pose, molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time. MD simulations model the movements of atoms and molecules, offering a more realistic representation of the conformational changes and energetic landscape of the binding process.
Starting from a docked pose, an MD simulation can be run to assess the stability of the predicted binding mode. By analyzing the trajectory of the simulation, researchers can calculate the binding free energy, which is a more accurate estimate of the ligand's binding affinity (like Kᵢ or K₋) than the scores provided by docking programs alone. These calculations help to quantify the strength of the ligand-target interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities. nih.govfrontiersin.org This approach is instrumental in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds. mdpi.com
The initial step in developing a QSAR model involves the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. mdpi.com For a series of analogs of this compound, a wide array of descriptors would be computed using specialized software. These descriptors fall into several categories:
Constitutional (1D) descriptors: These include molecular weight, atom counts, and bond counts.
Topological (2D) descriptors: These describe the atomic connectivity within the molecule, such as connectivity indices and shape indices.
Geometrical (3D) descriptors: These relate to the three-dimensional arrangement of atoms, including molecular surface area and volume.
Physicochemical descriptors: Properties like molar refractivity (MR), partition coefficient (logP), and polarizability are included. nih.gov
Quantum-chemical descriptors: Derived from quantum mechanics calculations, these include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment. jksus.org
Once calculated, this large set of descriptors undergoes a data pre-treatment and feature selection process. jksus.orgufv.br This is crucial to reduce redundancy and select the most relevant descriptors that have a significant correlation with the biological activity. Techniques such as removing descriptors with constant or near-constant values and eliminating one descriptor from a pair that is highly correlated are employed. jksus.org
A statistical method, typically multiple linear regression (MLR), is then used to build the QSAR model. researchgate.net The model takes the form of an equation that links the selected descriptors (independent variables) to the biological activity (dependent variable). laccei.org The quality and predictive power of the generated model are assessed using various statistical metrics, including the coefficient of determination (R²), adjusted R² (R²adj), and the cross-validation coefficient (Q²). ufv.br A robust model will have high values for these parameters, indicating a good fit and strong predictive capability. nih.gov
| Descriptor Type | Descriptor Name | Description |
|---|---|---|
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. nih.gov |
| Topological | Wiener Index | A distance-based index that reflects the branching of the molecular skeleton. |
| Geometrical | Molecular Surface Area (MSA) | The total surface area of the molecule. |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |
| Quantum-Chemical | HOMO Energy | Energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. researchgate.net |
| Quantum-Chemical | LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. researchgate.net |
A validated QSAR model serves as a powerful predictive tool. mdpi.com It can be used to estimate the biological activity of novel analogs of this compound before they are synthesized. nih.gov This in silico screening allows chemists to prioritize the synthesis of compounds that are predicted to be most active, saving significant time and resources. nih.gov
The process involves calculating the same set of molecular descriptors for the new, unsynthesized analogs that were used to build the original model. These descriptor values are then inserted into the QSAR equation to generate a predicted activity value for each new compound. mdpi.com This approach helps in systematically exploring the chemical space around the parent compound to identify structural modifications that are likely to enhance biological activity. mdpi.com For instance, a model might predict that adding a hydrogen bond donor at a specific position on the benzofuran ring could increase potency.
| Analog of this compound | Modification | Predicted Activity (IC₅₀, µM) |
|---|---|---|
| Analog A | Replace 2,6-dichloro with 2,6-difluoro | 1.5 |
| Analog B | Add a hydroxyl group at position 5 of benzofuran | 0.8 |
| Analog C | Replace benzofuran with benzothiophene | 2.3 |
| Analog D | Add a methyl group at position 7 of benzofuran | 1.1 |
Chemoinformatics and In Silico Pharmacokinetic Assessments
Chemoinformatics employs computational methods to analyze chemical information, which is vital for modern drug discovery. This includes virtual screening to identify new active compounds and in silico predictions of a drug's pharmacokinetic properties.
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. eurofinsdiscovery.com There are two primary approaches to virtual screening.
Ligand-Based Virtual Screening (LBVS) is employed when the three-dimensional structure of the target protein is unknown, but a set of molecules known to be active exists. eurofinsdiscovery.com This method relies on the principle that structurally similar molecules are likely to have similar biological activities. nih.gov Using this compound as a reference or query molecule, LBVS methods can screen databases for compounds with similar features. Common LBVS techniques include 2D and 3D similarity searching based on molecular fingerprints or pharmacophore modeling, which defines the essential spatial arrangement of features required for activity. eurofinsdiscovery.com
Structure-Based Virtual Screening (SBVS) is utilized when the 3D structure of the target protein is known. eurofinsdiscovery.com The most common SBVS method is molecular docking, which predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. nih.gov In this approach, this compound and other compounds from a virtual library would be docked into the active site of the target protein. The compounds are then ranked based on a scoring function that estimates the strength of the binding interaction, with the top-scoring compounds selected for further experimental testing. nih.gov
Before a compound can become a viable drug, it must possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov Predicting these properties early in the drug discovery process using computational models can prevent the failure of drug candidates in later stages. Various in silico tools and models are available to predict the ADME profile of compounds like this compound.
Key ADME properties that can be predicted include:
Absorption: This includes predictions for human intestinal absorption (HIA) and cell permeability, often modeled using Caco-2 cell permeability assays. frontiersin.org Properties like polar surface area (PSA) are also used, with a high PSA often correlating with poor permeability. frontiersin.org
Distribution: Predictions in this category include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). These factors determine where the drug distributes in the body.
Metabolism: Computational models can predict whether a compound is likely to be a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6), which are crucial for drug metabolism.
Excretion: Properties related to how the drug is eliminated from the body, such as renal clearance, can also be estimated.
| ADME Property | Predicted Value/Classification | Significance |
|---|---|---|
| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed orally. frontiersin.org |
| Caco-2 Permeability (logPapp) | High | Indicates good potential for passive diffusion across the intestinal wall. frontiersin.org |
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross into the central nervous system, potentially avoiding CNS side effects. |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-glycoprotein, which can improve bioavailability. frontiersin.org |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |
| CYP3A4 Inhibitor | No | Lower risk of interactions with drugs metabolized by the most common CYP enzyme. |
Molecular and Cellular Biology Investigations of N 2,6 Dichlorophenyl Benzofuran 2 Carboxamide
Target Identification and Validation Studies
The initial phase of understanding the pharmacological profile of N-(2,6-Dichlorophenyl)benzofuran-2-carboxamide involves identifying and validating its biological targets. This is primarily achieved through a series of in vitro assays, including enzyme inhibition and receptor binding studies.
Enzyme Inhibition Assays and Kinetic Characterization
While direct enzymatic inhibition data for this compound is not extensively available in the current literature, studies on the broader class of benzofuran-2-carboxamide (B1298429) derivatives have revealed inhibitory activities against several enzymes.
Monoamine Oxidase B (MAO-B): Certain benzofuran (B130515) derivatives have been identified as inhibitors of MAO-B, an enzyme implicated in the degradation of neurotransmitters like dopamine. nih.govnih.gov This inhibition suggests a potential therapeutic application in neurodegenerative diseases such as Parkinson's. nih.gov The structure-activity relationship studies within this class of compounds could provide insights into the potential MAO-B inhibitory activity of the N-(2,6-Dichlorophenyl) analog.
α-Glucosidase: Derivatives of benzofuran have demonstrated inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govmdpi.comdovepress.com Inhibition of this enzyme can help in managing blood glucose levels, indicating a potential role in diabetes management. nih.gov
Cyclooxygenase-2 (COX-2): The anti-inflammatory potential of benzofuran compounds has been linked to the inhibition of COX-2, a key enzyme in the inflammatory pathway. While specific data for this compound is lacking, the general class has shown promise in this area.
Rho-associated protein kinase (ROCK): A study identified a benzofuran derivative as a novel ROCK inhibitor. This finding is significant as ROCK inhibitors have therapeutic potential in various conditions, including cardiovascular diseases and neurodegenerative disorders.
Other Enzymes: There is currently no available scientific literature detailing the inhibitory effects of this compound on tyrosinase, 5-lipoxygenase (5-LOX), lysophospholipase A2 (LPLA2), or its direct impact on DNA synthesis.
Table 1: Enzyme Inhibition by Benzofuran-2-Carboxamide Derivatives
| Enzyme | Inhibitory Activity of Benzofuran-2-Carboxamide Derivatives | Specific Data for this compound |
|---|---|---|
| Tyrosinase | Not reported in the reviewed literature. | Not Available |
| COX-2 | General inhibitory activity reported for the class. | Not Available |
| 5-LOX | Not reported in the reviewed literature. | Not Available |
| MAO-B | Inhibitory activity reported for some derivatives. nih.govnih.gov | Not Available |
| α-Glucosidase | Inhibitory activity reported for some derivatives. nih.govmdpi.comdovepress.com | Not Available |
| LPLA2 | Not reported in the reviewed literature. | Not Available |
| DNA synthesis | Not reported in the reviewed literature. | Not Available |
| ROCK | A benzofuran derivative identified as a ROCK inhibitor. | Not Available |
Receptor Binding and Modulation Studies
The interaction of this compound with various cellular receptors is another crucial aspect of its pharmacological evaluation.
CCL20/CCR6 Axis: A recent study has explored benzofuran-2-carboxamide derivatives as modulators of the CCL20/CCR6 axis. nih.gov This signaling pathway is involved in inflammatory responses and the progression of certain cancers. nih.govresearchgate.netmdpi.com The study highlights the potential of this class of compounds to interfere with the chemotaxis of immune cells. nih.gov
Other Receptors: Currently, there is no published research on the binding or modulation activity of this compound on the α2C-adrenergic receptor, cannabinoid receptor 2 (CB2), or the nuclear receptor NR2F6. The halogen substitution pattern on the phenyl ring of benzofuran derivatives is known to influence their cytotoxic properties and could play a role in receptor interactions. nih.gov
Table 2: Receptor Binding and Modulation by Benzofuran-2-Carboxamide Derivatives
| Receptor/Axis | Modulatory Activity of Benzofuran-2-Carboxamide Derivatives | Specific Data for this compound |
|---|---|---|
| α2C-adrenergic | Not reported in the reviewed literature. | Not Available |
| CB2 | Not reported in the reviewed literature. | Not Available |
| NR2F6 | Not reported in the reviewed literature. | Not Available |
Mechanistic Elucidation of Cellular Responses
Understanding how this compound affects cellular functions provides a deeper insight into its potential therapeutic applications and mechanisms of action.
Modulation of Specific Cellular Pathways
Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Generation: Studies on novel benzofuran-2-carboxamide derivatives have indicated their ability to attenuate the generation of ROS induced by N-methyl-D-aspartate (NMDA). nih.gov This suggests a potential neuroprotective role by mitigating oxidative stress. nih.gov
NF-κB Transcription: The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival. nih.gov Inhibition of this pathway is a target for anti-inflammatory and anticancer therapies. nih.govnih.gov While direct evidence for this compound is not available, the general class of benzofurans has been associated with the modulation of NF-κB activity.
PI3K/Akt Signaling: The PI3K/Akt pathway is crucial for cell growth, proliferation, and survival. A study on a benzofuran derivative acting as a ROCK inhibitor has shown that it can activate the PI3K/Akt survival signaling pathway. This suggests a complex interplay of signaling pathways that could be influenced by this class of compounds.
Cell-Based Phenotypic Assays
Cell Growth Inhibition and Apoptosis Induction: Benzofuran derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines. nih.gov For instance, certain halogenated derivatives of benzofuran have shown cytotoxic activity against human cancer cell lines, including those of the colon, liver, and lung. nih.gov Furthermore, some benzofuran-isatin conjugates have been shown to induce apoptosis in colorectal cancer cell lines. nih.gov The specific IC50 values and the precise mechanisms of apoptosis induction for this compound remain to be determined. The substitution of the N-phenyl ring with halogen atoms is considered to be beneficial for enhancing the cytotoxic properties of benzofurans. nih.gov
Chemosensitivity: There is currently no available information on whether this compound can enhance the sensitivity of cancer cells to existing chemotherapeutic agents.
Table 3: Phenotypic Effects of Benzofuran Derivatives in Cell-Based Assays
| Phenotypic Assay | Observed Effects of Benzofuran Derivatives | Specific Data for this compound |
|---|---|---|
| Cell Growth Inhibition | Cytotoxic activity reported against various cancer cell lines. nih.gov | Not Available |
| Apoptosis Induction | Apoptosis-inducing mechanisms identified in some derivatives. nih.gov | Not Available |
Investigation of Anti-Microbial Activity
The benzofuran scaffold is a known pharmacophore in the development of antimicrobial agents. Various derivatives have been synthesized and tested against a range of bacterial and fungal strains. However, specific in vitro antimicrobial activity data for this compound against specific microbial strains is not yet available in the scientific literature.
Anti-Inflammatory Mechanisms in Cellular Models
The anti-inflammatory effects of benzofuran derivatives, including compounds structurally related to this compound, have been attributed to their ability to modulate key inflammatory signaling pathways and the production of inflammatory mediators. A central mechanism underlying inflammation is the activation of the nuclear factor-κB (NF-κB) signaling pathway, which plays a critical role in the transcription of pro-inflammatory genes like cytokines and chemokines. nih.gov
Research on a synthetic derivative of benzofuran lignan, referred to as Benfur, has shown that it can inhibit the activation of NF-κB. nih.gov This inhibition is achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. nih.gov The dysregulation of NF-κB is implicated in a variety of inflammatory diseases, making its inhibition a key therapeutic strategy. nih.gov
Furthermore, studies on other compounds containing the N-(2,6-dichlorophenyl) moiety have demonstrated significant effects on cytokine levels. For instance, a non-steroidal anti-inflammatory compound, N-(2-thiolethyl)-2-{2-[N'-(2,6-dichlorophenyl)amino]phenyl}acetamide, was found to reduce the elevated levels of several pro-inflammatory cytokines in a rat model of cerebral ischemia-reperfusion. nih.gov Treatment with this derivative led to a decrease in interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), IL-6, and IL-18. nih.gov Conversely, the levels of the anti-inflammatory cytokine IL-10 were increased. nih.gov These findings suggest that compounds containing the N-(2,6-dichlorophenyl) group may exert their anti-inflammatory effects by modulating the balance between pro- and anti-inflammatory cytokines.
The table below summarizes the observed effects of a related benzofuran derivative on key inflammatory molecules.
| Inflammatory Mediator | Observed Effect in Cellular/Animal Models | Reference |
| NF-κB (p65 subunit) | Inhibition of nuclear translocation | nih.gov |
| IκBα | Inhibition of degradation | nih.gov |
| TNF-α | Reduction in elevated levels | nih.gov |
| IL-1β | Reduction in elevated levels | nih.gov |
| IL-6 | Reduction in elevated levels | nih.gov |
| IL-10 | Increased levels | nih.gov |
Antioxidant Mechanisms in Cellular or Biochemical Models
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms, is a key contributor to cellular damage and inflammation. mdpi.comnih.gov Benzofuran derivatives have demonstrated notable antioxidant properties in various studies. nih.govresearchgate.net
The antioxidant mechanisms of these compounds are often evaluated through their ability to scavenge free radicals and inhibit lipid peroxidation. nih.govresearchgate.net In studies involving a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, several compounds were effective at attenuating NMDA-induced ROS generation in primary cultured rat cortical neurons. nih.gov For example, NMDA treatment increased ROS production to 168.08% compared to control cells, and co-treatment with certain benzofuran-2-carboxamide derivatives significantly reduced this increase. nih.gov
One particular derivative, compound 1j from a synthesized series, demonstrated the ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibit in vitro lipid peroxidation in rat brain homogenates. nih.govresearchgate.net This suggests that the benzofuran scaffold plays a crucial role in these antioxidant effects. researchgate.net The structural features of these molecules, such as the presence of a benzofuran moiety, are thought to be important for their ability to counteract oxidative stress. researchgate.net
Investigations into other benzofuran-2-one derivatives in a cellular model of neurodegeneration also highlighted their antioxidant potential. mdpi.com These compounds were shown to reduce intracellular ROS levels in differentiated SH-SY5Y cells exposed to catechol-induced oxidative stress. mdpi.com One compound, in particular, was noted for its ability to boost the expression of heme oxygenase-1 (HO-1), a key antioxidant enzyme. mdpi.com
The antioxidant activities of this compound and related compounds are summarized in the table below.
| Antioxidant Activity | Cellular/Biochemical Model | Key Findings | Reference |
| ROS Scavenging | NMDA-treated rat cortical neurons | Attenuation of NMDA-induced ROS generation | nih.gov |
| Free Radical Scavenging | DPPH assay | Scavenging of 1,1-diphenyl-2-picrylhydrazyl radicals | nih.govresearchgate.net |
| Lipid Peroxidation Inhibition | Rat brain homogenate | Inhibition of in vitro lipid peroxidation | nih.govresearchgate.net |
| Intracellular ROS Reduction | Differentiated SH-SY5Y cells | Significant reduction of catechol-induced intracellular ROS | mdpi.com |
| HO-1 Induction | Differentiated SH-SY5Y cells | Upregulation of HO-1 mRNA and protein expression | mdpi.com |
Structure Activity Relationship Sar Elucidation of N 2,6 Dichlorophenyl Benzofuran 2 Carboxamide Analogs
Impact of N-Aryl Substituents on Biological Activity
The nature and position of substituents on the N-aryl ring of benzofuran-2-carboxamides play a pivotal role in modulating their biological activity. Hydrophobic and electronic properties of these substituents can significantly influence the compound's interaction with its biological target.
Positional Effects of Halogenation on the Dichlorophenyl Ring
The presence and position of halogen atoms on the N-phenyl ring are key determinants of the biological activity of benzofuran-2-carboxamide (B1298429) derivatives. Halogenation is generally considered beneficial for cytotoxic properties due to the increased hydrophobicity of the molecule. rsc.orgnih.gov
Studies on various benzofuran (B130515) derivatives have consistently shown that the position of the halogen substituent on the N-phenyl ring has a significant impact on cytotoxic activity. rsc.orgnih.gov While a direct comparative study of the 2,6-dichloro, 2,4-dichloro, and 3,5-dichloro positional isomers of N-phenylbenzofuran-2-carboxamide is not extensively documented in the available literature, general SAR principles for related compounds suggest that the substitution pattern is crucial. For instance, research on other classes of biologically active molecules has demonstrated that different dichlorophenyl substitution patterns can lead to significant variations in activity.
In a series of benzofuran derivatives, it was observed that the presence of two adjacent electron-withdrawing chloro groups at the ortho and para positions of the N-phenyl ring was detrimental to the compound's anticancer activity. nih.gov This suggests that steric and electronic factors arising from the specific arrangement of the chlorine atoms are critical for optimal biological function. Generally, for halogenated N-phenyl benzofurans, maximum cytotoxic activity has often been associated with a halogen atom placed at the para position. rsc.orgnih.gov
The following table summarizes the general positional effects of halogenation on the N-aryl ring based on findings from related compound series.
| Substitution Pattern | General Observation on Biological Activity |
|---|---|
| 2,6-Dichloro | The specific activity is dependent on the biological target. The ortho positioning can influence the torsion angle between the phenyl ring and the carboxamide linker, which may affect binding. |
| 2,4-Dichloro | The combination of an ortho and a para substituent can have varied effects. In some related series, this pattern with two adjacent chloro groups was found to be detrimental to anticancer activity. nih.gov |
| 3,4-Dichloro | This pattern is common in many biologically active compounds and is often well-tolerated. |
| Para-monohalogenation | Often associated with enhanced cytotoxic activity in various benzofuran-2-carboxamide analogs. rsc.orgnih.gov |
Influence of Electron-Withdrawing/Donating Groups
The electronic properties of the substituents on the N-aryl ring are a crucial factor in the SAR of N-aryl benzofuran-2-carboxamides. Both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the biological activity, and the optimal electronic nature often depends on the specific therapeutic target.
In the context of anticancer activity, hydrophobic groups on the N-phenyl ring have been shown to potentiate the cytotoxic effects of benzofuran- and 2,3-dihydrobenzofuran-2-carboxamide derivatives. researchgate.net The presence of groups with a positive mesomeric (+M) effect, which are typically electron-donating, has also been found to enhance anticancer activity. researchgate.net
Conversely, in some series of benzofuran derivatives, the presence of two adjacent strong electron-withdrawing chloro groups on the N-phenyl ring was found to be detrimental to anticancer activity. nih.gov This highlights the complex interplay between electronic effects, substituent position, and the specific biological assay.
The table below provides a summary of the influence of EWGs and EDGs on the N-aryl ring of benzofuran-2-carboxamide analogs.
| Group Type | Example Substituents | General Influence on Biological Activity |
|---|---|---|
| Electron-Withdrawing Groups (EWGs) | -Cl, -NO₂, -CF₃ | The effect is context-dependent. Multiple adjacent EWGs can be detrimental to activity in some cases. nih.gov |
| Electron-Donating Groups (EDGs) | -OH, -OCH₃, -CH₃ | Can potentiate anticancer activity, particularly those with a +M effect. researchgate.net |
| Hydrophobic Groups | Halogens, Alkyl groups | Generally enhance cytotoxic properties. rsc.orgnih.govresearchgate.net |
Role of the Benzofuran Core Modifications in Activity
Modifications to the benzofuran core itself, including the introduction of various substituents, can significantly alter the biological profile of N-(2,6-dichlorophenyl)benzofuran-2-carboxamide analogs.
Substituent Effects on the Benzofuran Ring System
Introducing substituents at specific positions on the benzofuran ring system can lead to new derivatives with unique structural features and potentially enhanced therapeutic value. nih.gov
For example, in a study of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, substitutions at various positions of the benzofuran moiety were evaluated for their neuroprotective and antioxidant activities. The findings from this research suggested that a methyl (-CH₃) group at the R2 position and a hydroxyl (-OH) group at the R3 position may be important for neuroprotective action against excitotoxic damage. researchgate.netnih.gov
In another study focused on antimicrobial activity, it was noted that a hydroxyl group at the C-6 position of the benzofuran ring is essential for antibacterial activity, while functional groups at the C-3 position play a role in determining the antibacterial selectivity of the compounds. rsc.org
The following table summarizes the effects of various substituents on the benzofuran ring system.
| Position | Substituent | Observed Effect on Biological Activity |
|---|---|---|
| C-3 | Varied functional groups | Plays an important role in the antibacterial selectivity. rsc.org |
| C-6 | Hydroxyl (-OH) | Essential for antibacterial activity. rsc.org |
| C-7 | Methoxy (B1213986) (-OCH₃) | Present in a series of neuroprotective and antioxidant derivatives. researchgate.netnih.gov |
| R2 Position | Methyl (-CH₃) | May be important for neuroprotective action. researchgate.netnih.gov |
| R3 Position | Hydroxyl (-OH) | May contribute to neuroprotective effects. researchgate.netnih.gov |
Stereochemical Considerations and Enantiomeric Purity
Stereochemistry can play a crucial role in the biological activity of chiral compounds. For benzofuran-2-carboxamide derivatives that possess stereogenic centers, the enantiomeric purity can significantly impact their interaction with biological targets, which are themselves chiral.
While specific studies on the enantiomers of this compound were not found, research on related chiral benzofuran-2-carboxamides highlights the importance of stereochemistry. In a study of enantiopure benzofuran-2-carboxamides of 1-aryltetrahydro-β-carbolines as antimalarial agents, it was demonstrated that the pharmacological activity was enantiomer-dependent, with one enantiomer showing superior potency. niscair.res.in
The synthesis of optically active 2-benzofuranmethanamines from N-protected α-amino acids without significant racemization has been reported, providing a pathway to enantiomerically pure benzofuran derivatives. mdpi.com This underscores the feasibility and importance of preparing and evaluating individual enantiomers to fully understand their therapeutic potential.
Significance of the Carboxamide Linker
The planarity and rotational barrier of the amide bond can influence the relative orientation of the benzofuran and dichlorophenyl rings, which in turn can affect the compound's binding affinity to its target. The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the carboxamide group are often crucial for anchoring the ligand in the binding pocket of a protein.
The importance of the amide bond is further highlighted by the concept of bioisosteric replacement. In drug design, amide bioisosteres are sometimes used to improve pharmacokinetic properties such as metabolic stability. Common bioisosteres for the amide bond include 1,2,3-triazoles, oxadiazoles, and other five-membered heterocycles. drughunter.comchemrxiv.org The fact that the carboxamide linker is a common feature in many biologically active benzofuran derivatives underscores its significance in establishing the necessary interactions for their observed activities.
Conformational Flexibility and Hydrogen Bonding Capacity
The biological activity of this compound and its analogs is intrinsically linked to their three-dimensional structure and their ability to form hydrogen bonds with target proteins. The substitution pattern on the N-phenyl ring and the inherent properties of the amide linker are key determinants of these characteristics.
The presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring introduces significant steric hindrance. This steric clash forces the phenyl ring to adopt a twisted conformation relative to the plane of the amide bond. This non-planar arrangement is a crucial feature, as it can influence how the molecule fits into the binding pocket of a biological target. The degree of this twist, measured by the dihedral angle between the phenyl ring and the amide plane, can be a critical factor for optimal binding and, consequently, for biological potency. Studies on similar N-(2,6-disubstituted phenyl) amides have consistently shown this out-of-plane rotation. For instance, in the crystal structure of N-(2,6-dichlorophenyl)-4-methylbenzamide, the dihedral angle between the two aromatic rings is a significant 79.7(1)°. nih.gov Similarly, N-(2,6-dichlorophenyl)-3-methylbenzamide exhibits a dihedral angle of 70.9(1)° between its aromatic rings. nih.gov This enforced conformation can be advantageous, as it may pre-organize the molecule into a bioactive shape, reducing the entropic penalty upon binding to a receptor.
The amide linkage (-CONH-) is a cornerstone of the molecule's interactivity, primarily through its capacity to act as both a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (at the carbonyl oxygen). These interactions are fundamental for the specific recognition and binding to amino acid residues within a protein's active site. The strength and geometry of these hydrogen bonds are critical for the stability of the ligand-protein complex. The N-H proton and the carbonyl oxygen's lone pair electrons are key players in forming these directional interactions, which often dictate the orientation of the molecule within the binding site. The crystal structures of various amide-containing compounds reveal the prevalence and importance of these hydrogen-bonding networks in stabilizing the solid-state architecture, a principle that extends to the interactions in a biological milieu. nih.govbrad.ac.ukrsc.orgnsf.gov
Bioisosteric Replacements and Their Effects
Bioisosteric replacement is a widely employed strategy in drug design to fine-tune the properties of a lead compound. This involves substituting a functional group with another that has similar physical and chemical characteristics, with the aim of improving potency, selectivity, or pharmacokinetic parameters. In the context of this compound analogs, the amide bond is a prime target for such modifications.
While the amide bond is crucial for hydrogen bonding, it can be susceptible to enzymatic cleavage by proteases in the body, leading to poor metabolic stability and limited bioavailability. To address this, medicinal chemists have explored replacing the amide linker with more robust bioisosteres. Common replacements include five-membered heterocyclic rings such as 1,2,3-triazoles, 1,2,4-oxadiazoles, and 1,3,4-oxadiazoles. nih.govresearchgate.net These heterocycles can mimic the size, shape, and electronic properties of the amide bond, allowing them to maintain similar interactions with the target protein. nih.gov
The key advantage of these heterocyclic bioisosteres is their increased resistance to metabolic degradation. For example, 1,2,3-triazoles, which can be readily synthesized via "click chemistry," are known to be metabolically stable and can effectively serve as a surrogate for the amide bond, often preserving or even enhancing biological activity. chemrxiv.orgresearchgate.netchemrxiv.org The nitrogen atoms within these rings can act as hydrogen bond acceptors, mimicking the function of the amide carbonyl oxygen.
The following table provides a conceptual overview of potential bioisosteric replacements for the amide linker in this compound and their generally anticipated effects on molecular properties.
| Original Functional Group | Bioisosteric Replacement | Potential Effects on Properties |
| Amide (-CONH-) | 1,2,3-Triazole | Increased metabolic stability, maintained hydrogen bond acceptor capacity, potential for altered solubility and binding geometry. |
| Amide (-CONH-) | 1,2,4-Oxadiazole | Increased metabolic stability, altered hydrogen bonding pattern (two acceptors), potential for improved oral bioavailability. |
| Amide (-CONH-) | 1,3,4-Oxadiazole | Increased metabolic stability, different spatial arrangement of hydrogen bond acceptors compared to the 1,2,4-isomer, potential impact on binding affinity. |
It is important to note that the success of a bioisosteric replacement is highly dependent on the specific biological target and the surrounding binding pocket environment. While these replacements offer a promising avenue for optimizing the therapeutic potential of this compound analogs, empirical testing is essential to validate their effects on biological activity.
Future Research Directions and Unexplored Avenues for N 2,6 Dichlorophenyl Benzofuran 2 Carboxamide
Development of Novel Synthetic Routes with Enhanced Efficiency or Sustainability
Traditional synthesis of N-(2,6-Dichlorophenyl)benzofuran-2-carboxamide would typically involve the coupling of benzofuran-2-carboxylic acid with 2,6-dichloroaniline (B118687) using standard peptide coupling reagents. Future research should focus on developing more advanced, efficient, and sustainable synthetic methodologies.
Modern catalytic strategies that have proven successful for the broader benzofuran (B130515) class could be adapted. nih.gov A particularly promising avenue is the use of palladium-catalyzed C–H activation and functionalization. mdpi.comchemrxiv.org A recently developed modular strategy combining 8-aminoquinoline (B160924) (AQ) directed C–H arylation with a subsequent transamidation procedure could offer a highly efficient route. mdpi.comchemrxiv.org This would not only streamline the synthesis but also allow for the late-stage diversification of the benzofuran scaffold before the introduction of the 2,6-dichloroaniline moiety, creating a library of related compounds for screening.
Further research could also explore greener synthetic alternatives, such as flow chemistry processes to improve reaction control and safety, or the use of base-metal catalysts (e.g., copper or nickel) to replace expensive palladium catalysts. nih.gov
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Description | Potential Advantages for Future Research | Key References |
| Traditional Amide Coupling | Reaction of benzofuran-2-carbonyl chloride or carboxylic acid with 2,6-dichloroaniline using coupling agents. | Well-established, reliable for initial small-scale synthesis. | nih.gov |
| Directed C–H Functionalization & Transamidation | Use of a directing group (e.g., 8-aminoquinoline) to functionalize the benzofuran core, followed by a one-pot transamidation. | High modularity, high efficiency, allows for late-stage diversification. | mdpi.comchemrxiv.org |
| Palladium-Catalyzed Coupling | Direct coupling of substituted phenols with alkynes to form the benzofuran ring, followed by amidation. | Convergent synthesis, access to diverse precursors. | nih.gov |
| Flow Chemistry Synthesis | Continuous production using microreactors. | Enhanced safety, improved scalability, better reaction control and yield. | N/A |
Advanced Mechanistic Studies on Specific Biomolecular Interactions
The biological activity of benzofuran-2-carboxamides has been linked to their interaction with various biomolecular targets, including sigma receptors and enzymes involved in neurodegenerative processes. nih.govnih.govnih.gov However, the specific interactions of this compound are unknown. The fixed dihedral angle imposed by the 2,6-dichloro substitution likely forces the molecule into a specific conformation, which could be exploited for high-affinity, selective binding. nih.gov
Future research should employ advanced biophysical and structural biology techniques to identify and characterize its molecular targets. Techniques such as thermal shift assays, surface plasmon resonance (SPR), and affinity-selection mass spectrometry could be used for initial target identification from complex biological samples.
Once a target is identified, high-resolution structural methods are crucial for understanding the binding mechanism.
Cryo-Electron Microscopy (Cryo-EM): To determine the structure of the compound in complex with large protein targets.
X-ray Crystallography: To obtain atomic-level detail of the binding site interactions. nih.gov
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): To map conformational changes in the target protein upon ligand binding.
Computational Molecular Dynamics (MD) Simulations: To model the dynamic behavior of the ligand-protein complex and calculate binding free energies, providing insights into the stability and nature of the interaction.
These studies would provide a precise roadmap of the key intermolecular forces (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions) governing the binding event, which is essential for rational drug design.
Exploration of Polypharmacological Potential and Multi-Target Ligand Design
Complex multifactorial diseases, such as neurodegenerative disorders and cancer, often respond better to therapies that can modulate multiple biological targets simultaneously. nih.govnih.gov The concept of "multi-target designed ligands" (MTDLs) has therefore gained significant traction. nih.govsci-hub.se The benzofuran scaffold is known for its privileged nature, appearing in compounds that hit a range of targets. phytojournal.com
Future investigations should screen this compound against a diverse panel of disease-relevant targets. For example, in the context of Alzheimer's disease, this could include enzymes like acetylcholinesterase (AChE), monoamine oxidase (MAO), and beta-secretase 1 (BACE1), as well as various protein aggregation pathways. nih.govnih.gov The unique structural and electronic features of the title compound may enable it to interact with multiple, distinct binding sites.
Should polypharmacological activity be identified, the this compound structure could serve as a foundational scaffold for designing novel MTDLs. The benzofuran core and the dichlorophenyl ring could be systematically modified to fine-tune activity against a desired set of targets, potentially leading to a new class of therapeutics with enhanced efficacy and a lower propensity for drug-drug interactions. nih.gov
Application of Advanced In Silico Methodologies for De Novo Design
Computational chemistry offers powerful tools for accelerating the discovery of novel molecules. researchgate.net The rigidified conformation of this compound makes it an excellent candidate for advanced in silico studies.
Future research should leverage this structure as a starting point for de novo design and scaffold hopping exercises.
Fragment-Based and Structure-Based Design: Using the known or computationally docked pose of the parent compound, algorithms can suggest modifications to improve binding affinity and selectivity. The dichlorophenyl group, for instance, could be replaced with other substituted aryl or heteroaryl rings to explore new interactions within a binding pocket.
Scaffold Hopping: Computational tools can identify alternative core structures (scaffolds) that maintain the key pharmacophoric features of the original molecule but possess entirely different chemical backbones. This can lead to the discovery of novel intellectual property and compounds with improved physicochemical properties.
Machine Learning and AI: Predictive models trained on large chemical and biological datasets can be used to forecast the activity, selectivity, and other properties of virtual derivatives, allowing researchers to prioritize the synthesis of only the most promising candidates.
Table 2: Proposed In Silico Design Strategies
| Methodology | Objective | Computational Tools/Approach |
| Structure-Based Virtual Screening | Identify novel derivatives with enhanced affinity for a specific target. | Molecular Docking, Free Energy Perturbation (FEP). |
| De Novo Design | Generate entirely new molecular structures based on receptor constraints. | Ligand-growing and linking algorithms (e.g., in Schrödinger, MOE). |
| Scaffold Hopping | Discover isofunctional molecules with novel chemical cores. | Pharmacophore modeling, shape-based screening. |
| Predictive Modeling | Prioritize synthetic candidates by predicting their biological and ADMET properties. | Quantitative Structure-Activity Relationship (QSAR), Machine Learning models. |
Investigation of Material Science or Analytical Applications (excluding human diagnostics)
Beyond pharmacology, the rigid, conjugated system of this compound suggests potential applications in material science and analytical chemistry. Benzofuran derivatives have been explored for their utility in organic electronics, such as in the construction of field-effect transistors and photovoltaics. nih.gov
Future research could investigate the photophysical properties of this compound. The presence of heavy chlorine atoms could influence properties like fluorescence, phosphorescence, and intersystem crossing. This could make the molecule a candidate for:
Organic Light-Emitting Diodes (OLEDs): As a dopant or host material, where its electronic properties could be tuned.
Fluorescent Probes: For the selective detection of metal ions or other analytes. The amide and benzofuran moieties could act as a chelating unit, with binding events leading to a measurable change in fluorescence (a "turn-on" or "turn-off" sensor).
Organic Semiconductors: The planarity of the benzofuran system combined with the influence of the dichlorophenyl group on molecular packing could be explored for charge transport properties.
These non-biological applications represent a completely unexplored frontier for this molecule, leveraging its fundamental chemical structure for functions beyond medicine.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(2,6-Dichlorophenyl)benzofuran-2-carboxamide, and what reagents are critical for amide bond formation?
- Methodological Answer : The synthesis typically involves coupling benzofuran-2-carboxylic acid with 2,6-dichloroaniline. A standard approach uses carbodiimide-based coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), paired with 4-dimethylaminopyridine (DMAP) as a catalyst. Reactions are performed in anhydrous solvents (e.g., THF or DCM) under inert atmospheres to prevent hydrolysis. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. How can researchers confirm the purity and identity of the compound after synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/MS : To assess purity and molecular ion peaks.
- NMR Spectroscopy : ¹H and ¹³C NMR to verify structural integrity (e.g., benzofuran proton signals at δ 6.8–7.5 ppm and amide carbonyl at ~δ 165 ppm).
- Melting Point Analysis : Compare observed values with literature data to detect impurities .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodological Answer : Ethanol/water or methanol/dichloromethane mixtures are effective. Slow evaporation at 4°C yields high-purity crystals suitable for X-ray diffraction studies. Solubility tests at varying temperatures are advised to optimize recovery .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data Collection : Use a Bruker APEX-II diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Refinement : Employ SHELXL for structure solution. Parameters like R-factor (<0.05) and residual electron density (<1 eÅ⁻³) ensure accuracy. For example, bond lengths between the dichlorophenyl group and benzofuran core should align with reported values (e.g., C–Cl ~1.74 Å) .
Q. What strategies address contradictions between experimental and computational data (e.g., bond angles or electronic properties)?
- Methodological Answer :
- Validate Computational Models : Re-optimize density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) using crystallographic coordinates as input.
- Spectroscopic Cross-Check : Compare experimental ³⁵Cl NQR frequencies (if available) with computed electrostatic potential maps to identify electronic discrepancies. For instance, Cl substituents in the 2,6-positions alter quadrupole coupling constants due to steric and inductive effects .
Q. How can substituent effects on bioactivity be systematically studied?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varying substituents (e.g., replacing Cl with F or methyl groups).
- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like cyclooxygenase-2 (COX-2). Prioritize compounds with low predicted binding energies (ΔG < -8 kcal/mol) for in vitro testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
